molecular formula C5H9BCl2N2O2 B13619552 (3-Aminopyridin-4-yl)boronic acid dihydrochloride

(3-Aminopyridin-4-yl)boronic acid dihydrochloride

Cat. No.: B13619552
M. Wt: 210.85 g/mol
InChI Key: ZYAWDMCGWOECCK-UHFFFAOYSA-N
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Description

(3-Aminopyridin-4-yl)boronic acid dihydrochloride is a boronic acid derivative with the molecular formula C5H9BCl2N2O2 and a molecular weight of 210.86 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyridin-4-yl)boronic acid dihydrochloride typically involves the reaction of 3-aminopyridine with boronic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: (3-Aminopyridin-4-yl)boronic acid dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .

Comparison with Similar Compounds

  • (4-Aminophenyl)boronic acid
  • (3-Aminophenyl)boronic acid
  • (2-Aminopyridin-4-yl)boronic acid

Comparison: (3-Aminopyridin-4-yl)boronic acid dihydrochloride is unique due to its specific structure, which allows for selective interactions in chemical reactions. Compared to other boronic acids, it offers distinct advantages in terms of reactivity and stability, making it a valuable compound in various applications .

Properties

Molecular Formula

C5H9BCl2N2O2

Molecular Weight

210.85 g/mol

IUPAC Name

(3-aminopyridin-4-yl)boronic acid;dihydrochloride

InChI

InChI=1S/C5H7BN2O2.2ClH/c7-5-3-8-2-1-4(5)6(9)10;;/h1-3,9-10H,7H2;2*1H

InChI Key

ZYAWDMCGWOECCK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NC=C1)N)(O)O.Cl.Cl

Origin of Product

United States

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